N'~1~,N'~4~-bis(1-ethylpiperidin-4-ylidene)benzene-1,4-dicarbohydrazide
Description
N’~1~,N’~4~-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]TEREPHTHALOHYDRAZIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of two ethyltetrahydropyridinylidene groups attached to a terephthalohydrazide core, making it a subject of interest in organic chemistry and material science.
Properties
Molecular Formula |
C22H32N6O2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-N,4-N-bis[(1-ethylpiperidin-4-ylidene)amino]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H32N6O2/c1-3-27-13-9-19(10-14-27)23-25-21(29)17-5-7-18(8-6-17)22(30)26-24-20-11-15-28(4-2)16-12-20/h5-8H,3-4,9-16H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
JZXMSBVMJSTNCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC(=O)C2=CC=C(C=C2)C(=O)NN=C3CCN(CC3)CC)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]TEREPHTHALOHYDRAZIDE typically involves the condensation reaction between terephthalohydrazide and 1-ethyltetrahydro-4(1H)-pyridinylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity N’~1~,N’~4~-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]TEREPHTHALOHYDRAZIDE suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~4~-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]TEREPHTHALOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
N’~1~,N’~4~-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]TEREPHTHALOHYDRAZIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~,N’~4~-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]TEREPHTHALOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~4~-Bis (3,4-dimethoxybenzylidene)terephthalohydrazide
- N’~1~,N’~4~-Bis (2-chlorobenzylidene)terephthalohydrazide
- N’~1~,N’~4~-bis[1-(1-naphthyl)ethylidene]terephthalohydrazide
Uniqueness
N’~1~,N’~4~-BIS[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]TEREPHTHALOHYDRAZIDE is unique due to its specific structural features, such as the ethyltetrahydropyridinylidene groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
